Carcinogenicity Classification vs. Cotinine
trans-Cotinine Amide's most critical differentiator is its explicit classification as a carcinogen, a property its parent compound cotinine and other major metabolites definitively lack. In a controlled in vivo study, cotinine was demonstrated to be neither a carcinogen nor a promoter of urinary bladder tumors in F344 rats when administered at 0.1% or 0.02% of the diet, with zero tumor incidence directly attributable to the compound [1]. In stark contrast, trans-Cotinine Amide is categorically listed under 'Mutagenesis Research Chemicals' and described as a 'Carcinogen' for research purposes, establishing it as a functionally distinct tool for studies requiring a carcinogenic initiator or positive control .
| Evidence Dimension | In vivo Carcinogenicity Classification |
|---|---|
| Target Compound Data | Classified as a Carcinogen; designated a Mutagenesis Research Chemical . |
| Comparator Or Baseline | Cotinine: 'neither a carcinogen nor a promoter' of urinary bladder tumors in F344 rats [1]. |
| Quantified Difference | Dichotomous functional difference: Carcinogen vs. Non-Carcinogen. No tumor incidence vs. positive classification. |
| Conditions | Target compound classification based on supplier's product categorization (Aladdin Scientific, CymitQuimica); Comparator data from a two-year rat feeding study. |
Why This Matters
This is a binary selection criterion for any experiment requiring a carcinogenic positive control or studying carcinogenic mechanisms related to nicotine derivatives.
- [1] Evaluation of the effects of cotinine and nicotine-N'-oxides on the development of tumors in rats initiated with N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide. J Natl Cancer Inst. 1985 Jun;74(6):1335-8. View Source
